molecular formula C32H26N2O4S B11521351 N,N'-bis(2-methoxyphenyl)-3,4-diphenylthiophene-2,5-dicarboxamide

N,N'-bis(2-methoxyphenyl)-3,4-diphenylthiophene-2,5-dicarboxamide

Cat. No.: B11521351
M. Wt: 534.6 g/mol
InChI Key: YBGOESWXVGQWFX-UHFFFAOYSA-N
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Description

N2,N5-BIS(2-METHOXYPHENYL)-3,4-DIPHENYLTHIOPHENE-2,5-DICARBOXAMIDE: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiophene core substituted with methoxyphenyl and diphenyl groups, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N5-BIS(2-METHOXYPHENYL)-3,4-DIPHENYLTHIOPHENE-2,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: Methoxyphenyl and diphenyl groups are introduced via substitution reactions, often using reagents like halides and catalysts to facilitate the process.

    Amidation: The final step involves the formation of the dicarboxamide groups through amidation reactions, using reagents such as amines and carboxylic acids under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch reactors: For controlled reaction conditions.

    Purification techniques: Such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N2,N5-BIS(2-METHOXYPHENYL)-3,4-DIPHENYLTHIOPHENE-2,5-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, facilitated by reagents like halides and bases.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N2,N5-BIS(2-METHOXYPHENYL)-3,4-DIPHENYLTHIOPHENE-2,5-DICARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N2,N5-BIS(2-METHOXYPHENYL)-3,4-DIPHENYLTHIOPHENE-2,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Binding to receptors: It may interact with specific receptors or enzymes, altering their activity.

    Modulation of pathways: It can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N2,N5-BIS(2-METHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE: Similar in structure but with a pyridine core instead of thiophene.

    3,4-DIAMINO-N2,N5-BIS(2-METHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE: Another thiophene-based compound with different substituents.

Uniqueness

N2,N5-BIS(2-METHOXYPHENYL)-3,4-DIPHENYLTHIOPHENE-2,5-DICARBOXAMIDE is unique due to its specific substitution pattern and the presence of both methoxyphenyl and diphenyl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C32H26N2O4S

Molecular Weight

534.6 g/mol

IUPAC Name

2-N,5-N-bis(2-methoxyphenyl)-3,4-diphenylthiophene-2,5-dicarboxamide

InChI

InChI=1S/C32H26N2O4S/c1-37-25-19-11-9-17-23(25)33-31(35)29-27(21-13-5-3-6-14-21)28(22-15-7-4-8-16-22)30(39-29)32(36)34-24-18-10-12-20-26(24)38-2/h3-20H,1-2H3,(H,33,35)(H,34,36)

InChI Key

YBGOESWXVGQWFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)C(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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